N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4/c1-29-18-10-9-16(12-19(18)30-2)24-20(28)13-27-11-3-4-17(27)22-25-21(26-31-22)14-5-7-15(23)8-6-14/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTWQCQRGVWGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound with significant biological activity. This article delves into its synthesis, biological properties, and potential applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The compound can be synthesized through the reaction of 3,4-dimethoxyphenyl acetic acid with 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine in the presence of coupling agents and solvents under controlled conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to oxadiazoles. For instance, derivatives containing the oxadiazole ring have shown promising results against various cancer cell lines:
In a comparative study of oxadiazole derivatives, this compound exhibited significant cytotoxicity against several cancer types. The mechanism of action is believed to involve the inhibition of key enzymes associated with cancer cell proliferation.
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. For example:
Docking studies indicate that these compounds bind effectively to bacterial proteins, which may disrupt essential cellular processes.
Case Study 1: Anticancer Evaluation
A detailed study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to this compound showed varying degrees of cytotoxicity against different cancer cell lines. The study utilized the MTT assay to evaluate cell viability and determined that structural modifications led to enhanced potency in certain derivatives.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that the compound can effectively inhibit key signaling pathways by binding to specific targets with high affinity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide may enhance its efficacy against specific cancer types due to the synergistic effects of the dimethoxyphenyl and fluorophenyl groups.
Antibacterial and Antifungal Properties
The compound's structure suggests potential antibacterial and antifungal activities. Studies have shown that compounds with similar structural motifs can disrupt microbial cell walls or inhibit essential enzymes, leading to microbial death. The presence of the pyrrole and oxadiazole rings may contribute to these activities by enhancing membrane permeability or interfering with metabolic pathways.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokine production. This application is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.
| Structural Feature | Effect |
|---|---|
| Dimethoxyphenyl group | Enhances lipophilicity and cellular uptake |
| Fluorophenyl substitution | Increases binding affinity to target proteins |
| Oxadiazole ring | Contributes to bioactivity against pathogens |
| Pyrrole moiety | Potentially enhances anticancer activity |
Case Studies
Several studies have explored the applications of compounds similar to this compound:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. The study highlighted how modifications to the phenolic groups influenced cytotoxicity.
Case Study 2: Antibacterial Activity
In vitro tests revealed that certain derivatives showed significant antibacterial activity against Gram-positive bacteria. The study utilized a series of structural analogs to assess their Minimum Inhibitory Concentration (MIC) values.
Case Study 3: Anti-inflammatory Mechanisms
A comprehensive review on anti-inflammatory agents noted that compounds with similar structures effectively inhibited COX enzymes and reduced inflammation markers in animal models.
Preparation Methods
Cyclization of Amidoximes and Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is synthesized via cyclodehydration between 4-fluorobenzamidoxime and a carboxylic acid derivative. A representative protocol involves:
- Formation of Amidoxime :
- Cyclization with Activated Carboxylic Acid :
- Hydrolysis to Carboxylic Acid :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, EtOH/H₂O, 80°C, 6 hr | 85 |
| Cyclization | ClCOCOOMe, DCM, Et₃N, RT, 12 hr | 78 |
| Ester Hydrolysis | NaOH, MeOH/H₂O, reflux, 4 hr | 92 |
Synthesis of 2-(1H-Pyrrol-1-yl)Acetic Acid
Paal-Knorr Pyrrole Synthesis
The pyrrole ring is constructed via cyclocondensation of 1,4-diketones with ammonia:
- Preparation of 1,4-Diketone :
- React acetylacetone (10 mmol) with chloroacetyl chloride (12 mmol) in DCM using Et₃N (15 mmol) as a base (0°C to RT, 6 hr).
- Cyclization with Ammonium Acetate :
Optimization Note : Substituent positioning on the pyrrole is controlled by the diketone’s symmetry. Asymmetric diketones may require Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity.
Assembly of the Acetamide Backbone
Coupling of Fragments via Amide Bond Formation
- Activation of Carboxylic Acid :
- Conjugation with Pyrrole-Acetic Acid :
- Amidation with 3,4-Dimethoxybenzylamine :
Reaction Profile :
| Intermediate | Role | Purity (HPLC) |
|---|---|---|
| Acyl Chloride | Electrophilic coupling agent | 95% |
| Pyrrole-Acetic Acid | Nucleophilic partner | 98% |
| Final Acetamide | Target compound | 90% |
Alternative Routes and Comparative Analysis
One-Pot Oxadiazole-Pyrrole Assembly
A streamlined approach condenses oxadiazole and pyrrole formation into a single vessel:
- Simultaneous Cyclization :
- Direct Amidation :
Advantages : Reduced purification steps.
Drawbacks : Lower regiochemical control over pyrrole substitution.
Solid-Phase Synthesis for Scalability
Immobilize the oxadiazole carboxylic acid on Wang resin, followed by sequential coupling with pyrrole-acetic acid and 3,4-dimethoxybenzylamine. Cleavage with TFA/H₂O (95:5) yields the target compound with 75% overall yield.
Critical Challenges and Mitigation Strategies
- Oxadiazole Ring Stability :
- Pyrrole Reactivity :
- The electron-rich pyrrole may undergo unwanted electrophilic substitution. Protect reactive sites with tert-butoxycarbonyl (Boc) groups during amidation.
- Purification Complexity :
Industrial and Pharmacological Relevance
The compound’s structural analogs exhibit PPARδ agonism (as seen in Patent CN102056921A) and kinase inhibition, underscoring its therapeutic potential. Industrial-scale synthesis (e.g., AK Scientific’s catalog) prioritizes cost-effective reagents like thionyl chloride over expensive coupling agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. The oxadiazole ring is often formed via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃). The pyrrole-acetamide moiety is introduced via nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed Buchwald-Hartwig coupling may link the pyrrole and oxadiazole fragments. Final purification employs column chromatography and recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and substituent positions.
- X-ray crystallography for unambiguous structural elucidation (e.g., verifying the oxadiazole-pyrrole linkage) .
- HPLC-MS for purity assessment (>95% purity is standard for pharmacological studies) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility is limited in aqueous media but enhanced using DMSO or cyclodextrin-based carriers. Stability studies (via accelerated degradation tests under heat/light) show decomposition above 200°C, suggesting storage at −20°C in inert atmospheres. Use TLC or HPLC to monitor batch consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modify substituents : Replace the 4-fluorophenyl group with electron-deficient aryl rings (e.g., 4-CF₃) to enhance target binding. Adjust methoxy positions on the dimethoxyphenyl group to modulate steric effects.
- Biological assays : Use kinase inhibition assays (e.g., JAK2 or EGFR targets) to quantify IC₅₀ values. Compare with analogs lacking the oxadiazole moiety to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or p38 MAPK).
- MD simulations : Perform 100-ns trajectories to assess binding stability and identify key residues (e.g., hydrogen bonds with oxadiazole nitrogen) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media).
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway effects .
Q. What are the challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
